molecular formula C13H9ClO2 B6377869 5-(2-Chlorophenyl)-2-formylphenol, 95% CAS No. 1261930-26-0

5-(2-Chlorophenyl)-2-formylphenol, 95%

Cat. No. B6377869
CAS RN: 1261930-26-0
M. Wt: 232.66 g/mol
InChI Key: BFQGSNNOVSQBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-2-formylphenol, 95% (5-CPF-95) is a synthetic compound that has been used in a wide range of scientific research applications. It is a type of phenol derivative, which is a class of organic compounds that are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-CPF-95 has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules.

Scientific Research Applications

5-(2-Chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules. It has also been used in the study of the structure and function of proteins, in the study of the biochemistry of cells, and in the study of the biochemical pathways of certain diseases.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-formylphenol, 95% is not fully understood. It is believed that the compound binds to certain proteins, enzymes, and other molecules, resulting in a change in their structure and function. This binding can result in the inhibition or activation of certain biochemical pathways, which can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-2-formylphenol, 95% are not fully understood. The compound has been shown to inhibit the activity of certain enzymes, and it has been shown to bind to certain proteins and other molecules. This binding can result in changes in the biochemical and physiological processes of cells. For example, 5-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which can lead to changes in the levels of these molecules in cells.

Advantages and Limitations for Lab Experiments

5-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility, making it suitable for use in a wide range of laboratory conditions. However, the compound has several limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of the compound in a solution, as it is not very soluble in water.

Future Directions

There are several potential future directions for the use of 5-(2-Chlorophenyl)-2-formylphenol, 95% in scientific research. The compound could be used to study the biochemical pathways of certain diseases, such as cancer and diabetes, as well as to study the structure and function of proteins. Additionally, the compound could be used to develop new drugs and therapies for these diseases. Additionally, 5-(2-Chlorophenyl)-2-formylphenol, 95% could be used to develop new methods of detecting and diagnosing diseases, as well as to develop new methods of drug delivery. Finally, the compound could be used to develop new methods of organic synthesis.

Synthesis Methods

5-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-chloro-5-formylphenol, which is then further reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce 5-(2-Chlorophenyl)-2-formylphenol, 95%. The reaction is typically carried out at temperatures ranging from 25-50°C and is usually completed within 1-2 hours.

properties

IUPAC Name

4-(2-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQGSNNOVSQBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685118
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-2-formylphenol

CAS RN

1261930-26-0
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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